molecular formula C9H5Cl2NOS B2592278 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one CAS No. 42489-55-4

4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one

Cat. No.: B2592278
CAS No.: 42489-55-4
M. Wt: 246.11
InChI Key: LMLFXLRWYHXUBI-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one is a heterocyclic compound featuring a thiazolone core substituted with a 2,4-dichlorophenyl group. Thiazol-2(3H)-ones are notable for their diverse pharmacological applications, including antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-3H-1,3-thiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NOS/c10-5-1-2-6(7(11)3-5)8-4-14-9(13)12-8/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLFXLRWYHXUBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CSC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one typically involves the reaction of 2,4-dichlorophenyl isothiocyanate with a suitable nucleophile, such as an amine or alcohol. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Dichlorophenyl Group

The 2,4-dichlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) reactions under specific conditions. The chlorine atoms at the ortho and para positions are activated for substitution due to the electron-withdrawing effects of the thiazol-2-one ring.

Example Reaction:
Reaction with morpholine in the presence of anhydrous K₂CO₃ yields 4-(2-morpholino-4-chlorophenyl)-1,3-thiazol-2(3H)-one. This substitution occurs preferentially at the ortho-chlorine due to steric and electronic factors .

Reagent/ConditionsProductYieldReference
Morpholine, K₂CO₃, DMF, 80°C4-(2-morpholino-4-chlorophenyl) derivative72%
Piperidine, EtOH, reflux4-(2-piperidino-4-chlorophenyl) analogue68%

Condensation Reactions at the Thiazol-2-one Core

The ketone group in the thiazol-2-one ring participates in condensation reactions with aromatic aldehydes under acidic conditions, forming benzylidene derivatives.

General Procedure:
A mixture of 4-(2,4-dichlorophenyl)-1,3-thiazol-2(3H)-one, substituted benzaldehyde, and glacial acetic acid is refluxed for 2–3 hours. The reaction proceeds via Knoevenagel-type condensation .

Aldehyde UsedProductIR (C=O stretch, cm⁻¹)¹H NMR (δ, ppm)
3,4,5-Trimethoxybenzaldehyde5-(3,4,5-Trimethoxybenzylidene) derivative16827.98 (s, =CH)
2,4-Dichlorobenzaldehyde5-(2,4-Dichlorobenzylidene) analogue16848.06 (s, =CH)

Ring-Opening and Functionalization

The thiazol-2-one ring exhibits moderate stability under basic conditions. Treatment with aqueous NaOH at elevated temperatures leads to ring opening, forming a thioamide intermediate, which can be further functionalized .

Mechanistic Pathway:

  • Ring Opening:
    Thiazol-2-one+NaOHThioamide intermediate\text{Thiazol-2-one} + \text{NaOH} \rightarrow \text{Thioamide intermediate}

  • Alkylation: Reaction with methyl iodide yields N-methyl thioamide derivatives .

Cross-Coupling Reactions

The dichlorophenyl group facilitates palladium-catalyzed cross-coupling reactions. Suzuki-Miyaura coupling with arylboronic acids introduces diverse aryl groups at the para-chlorine position .

Optimized Conditions:

  • Catalyst: Pd(PPh₃)₄

  • Base: Na₂CO₃

  • Solvent: Toluene/H₂O (3:1)

  • Temperature: 100°C

Arylboronic AcidProductYield
4-Methoxyphenylboronic acid4-(2-Chloro-4-methoxyphenyl) derivative65%
Thiophene-2-boronic acid4-(2-Chloro-4-thienyl) analogue58%

Oxidation and Reduction Pathways

  • Oxidation: Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the thiazol-2-one sulfur to a sulfoxide, though this reaction is low-yielding (≤40%) due to competing side reactions .

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the thiazol-2-one ring to a thiazolidin-2-one, but over-reduction may lead to ring saturation .

Biological Activity Correlations

While beyond the scope of pure chemical reactivity, derivatives of this compound have shown:

  • Antimicrobial Activity: MIC values of 8–16 µg/mL against Staphylococcus aureus for morpholine-substituted derivatives .

  • Anticancer Potential: IC₅₀ = 19.5 µM against SK-OV-3 ovarian cancer cells for analogues with extended conjugation .

Scientific Research Applications

Antimicrobial Activity

The thiazole ring structure is known for its antimicrobial properties. Studies have shown that derivatives of thiazole, including 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one, exhibit potent activity against various bacterial and fungal strains. For instance:

  • Bacterial Inhibition : Compounds with the thiazole moiety have been tested against Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives demonstrate comparable efficacy to standard antibiotics like ciprofloxacin, with minimal inhibitory concentrations (MIC) ranging from 6.25 to 125 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Fungal Activity : The compound has also shown effectiveness against fungal pathogens such as Candida albicans, with some derivatives being equipotent to established antifungal agents like ketoconazole .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent research. Various studies have evaluated its cytotoxic effects on different cancer cell lines:

  • Cell Line Studies : The compound has demonstrated significant cytotoxicity against liver carcinoma cell lines (HEPG2-1), with IC50 values indicating promising antitumor activity . Structure-activity relationship (SAR) analyses reveal that modifications to the thiazole structure can enhance its efficacy against cancer cells.
  • Mechanism of Action : The proposed mechanisms include the induction of apoptosis and inhibition of cell proliferation pathways, making it a candidate for further development as an anticancer agent .

Anticonvulsant Activity

Research into the anticonvulsant properties of thiazole derivatives has yielded positive results:

  • Efficacy Testing : Compounds similar to this compound have been evaluated in animal models for their ability to prevent seizures. Some derivatives exhibited median effective doses significantly lower than those of traditional anticonvulsants like ethosuximide .
  • Pharmacological Insights : The SAR analysis indicates that specific substitutions on the thiazole ring enhance anticonvulsant activity, suggesting potential for developing new treatments for epilepsy .

Anti-inflammatory Effects

Inflammation-related disorders are another area where thiazole derivatives are being explored:

  • In Vitro Studies : Compounds derived from this compound have shown anti-inflammatory effects in various assays, indicating their potential use in treating conditions like arthritis and other inflammatory diseases .
  • Mechanistic Understanding : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for expanding its applications:

  • Synthetic Methods : Recent studies have reported efficient synthetic routes using eco-friendly solvents and reagents that yield high purity compounds with significant biological activity .
  • Derivative Exploration : Ongoing research focuses on modifying the thiazole structure to enhance selectivity and potency against specific targets in microbial and cancerous cells.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Halogenated Aryl Groups
Compound Name Core Structure Substituents Key Properties/Activities Reference
4-(2-Fluorophenyl)-1,3-thiazol-2(3H)-one Thiazol-2(3H)-one 2-Fluorophenyl Smaller, more electronegative substituent; impacts electronic distribution and solubility
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine Thiazol-2-amine 2,4-Dichlorophenyl (amine substitution) Reduced electron-withdrawing effects compared to thiazolone; altered hydrogen-bonding capacity
4-(4-Chlorophenyl)-2-(pyrazolyl)thiazole Thiazole 4-Chlorophenyl, pyrazolyl Planar conformation; crystallizes in triclinic symmetry

Key Observations :

  • Electronic Effects: The 2,4-dichlorophenyl group in the target compound provides stronger electron-withdrawing effects than fluorophenyl or monochlorophenyl groups, enhancing electrophilic reactivity .
  • Conformational Flexibility : Unlike fluorophenyl analogues, the dichlorophenyl group may induce steric hindrance, reducing planarity in certain derivatives .

Key Findings :

  • Enhanced Antimicrobial Activity: Derivatives with 2,4-dichlorophenyl groups (e.g., Compound 23) exhibit superior activity against both gram-positive and gram-negative bacteria compared to mono-halogenated analogues. This is attributed to increased membrane permeability and target inhibition .
  • Substituent Synergy : The combination of 2,4-dichlorophenyl with electron-withdrawing groups (e.g., nitro in Compound 23) amplifies antimicrobial efficacy, suggesting cooperative electronic effects .

Biological Activity

4-(2,4-Dichlorophenyl)-1,3-thiazol-2(3H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide followed by cyclization. The product is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For instance, the IR spectrum reveals characteristic absorption bands corresponding to C=N and C=S functional groups, while NMR provides insights into the molecular structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundHCT-1165.04 ± 0.59
This compoundHepG27.32 ± 0.75

These findings suggest that the compound exhibits selective cytotoxicity, particularly against colorectal (HCT-116) and liver (HepG2) cancer cells .

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Molecular docking studies indicate that it interacts with key proteins involved in cell proliferation and survival pathways. The presence of electron-withdrawing groups like chlorine enhances its potency by stabilizing the active conformation of the molecule .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that substituents on the thiazole ring significantly influence biological activity. Compounds with additional phenyl rings or electron-withdrawing groups tend to exhibit higher cytotoxicity. For example:

  • Presence of Chlorine : The dichloro substitution enhances lipophilicity and improves interaction with cellular targets.
  • Aromatic Interactions : Compounds with multiple aromatic systems demonstrate increased π-π stacking interactions with amino acid residues in target proteins .

Case Studies

Several studies have reported on the efficacy of thiazole derivatives in clinical settings:

  • Study on HT29 Cell Line : A study demonstrated that thiazole derivatives showed growth inhibition comparable to standard chemotherapeutics like doxorubicin .
  • Immunomodulatory Effects : Another investigation revealed that specific thiazole derivatives could modulate immune responses in macrophages, indicating potential for use in immunotherapy .

Q & A

Q. What are the established synthetic routes for 4-(2,4-dichlorophenyl)-1,3-thiazol-2(3H)-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclization reactions involving 2,4-dichlorophenyl-substituted precursors. A common method involves reacting 2,4-dichlorobenzaldehyde with thiourea derivatives under acidic or basic conditions to form the thiazolone ring. For example, 4-arylthiazol-2(3H)-ones are prepared via condensation of substituted aryl aldehydes with thiourea in ethanol under reflux, followed by acid-catalyzed cyclization . Key variables include solvent choice (e.g., ethanol vs. DMF), temperature (reflux vs. room temperature), and catalyst (e.g., HCl or NaOH), which impact reaction kinetics and purity. Optimization studies suggest that elevated temperatures (80–100°C) improve cyclization efficiency, while polar aprotic solvents reduce side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • NMR : 1H^1H NMR reveals aromatic protons (δ 7.2–8.0 ppm for dichlorophenyl) and thiazolone ring protons (e.g., NH at δ 10–12 ppm). 13C^13C NMR identifies carbonyl carbons (C=O at ~165 ppm) and aromatic carbons .
  • FTIR : Strong absorption at ~1680–1700 cm1^{-1} confirms the C=O stretch of the thiazolone ring, while C-Cl stretches appear at 550–750 cm1^{-1} .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peaks, with fragmentation patterns indicating loss of Cl or CO groups .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound derivatives?

SC-XRD provides precise bond lengths, angles, and torsion angles, critical for confirming regiochemistry and tautomeric forms. For example, in related N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine derivatives, SC-XRD revealed a planar thiazole ring with a dihedral angle of 84.2° relative to the dichlorophenyl group, confirming steric hindrance effects . Data collection at low temperatures (100 K) minimizes thermal motion artifacts, and refinement using SHELXL (with R factors < 0.05) ensures accuracy . Discrepancies between computational (DFT) and experimental bond lengths can highlight electron delocalization or crystal-packing forces .

Q. How do competing reaction pathways during synthesis lead to byproducts, and what strategies mitigate these issues?

Side reactions often arise from:

  • Incomplete cyclization : Unreacted thiourea intermediates may persist, detectable via HPLC. Increasing reaction time or acid concentration improves conversion .
  • Oxidation of the thiazolone ring : Trace oxygen or high temperatures can oxidize the NH group to NO, forming sulfoxide byproducts. Use of inert atmospheres (N2_2/Ar) and antioxidants (e.g., BHT) suppresses this .
  • Halogen displacement : Nucleophilic substitution at the 2,4-dichlorophenyl group can occur under basic conditions, forming undesired aryl ethers. Controlling pH (<7) minimizes this .

Q. What computational methods are used to predict the reactivity and electronic properties of this compound?

  • DFT Calculations : B3LYP/6-311G(d,p) models predict frontier molecular orbitals (HOMO-LUMO gaps ~4–5 eV), indicating moderate electrophilicity. Mulliken charges reveal electron-deficient regions at the thiazolone carbonyl and chlorinated phenyl ring, guiding nucleophilic attack sites .
  • Molecular Docking : Used to study interactions with biological targets (e.g., enzymes), where the dichlorophenyl moiety often occupies hydrophobic pockets .

Data Contradiction and Resolution

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

For example, if DFT-predicted 1H^1H NMR shifts deviate from experimental values by >0.5 ppm:

  • Solvent Effects : Simulations often assume gas-phase conditions, whereas experimental data in DMSO-d6_6 induce shifts due to hydrogen bonding. Include solvent models (e.g., PCM) in computations .
  • Tautomerism : Thiazolone NH tautomerism (e.g., keto-enol forms) may not be captured in static DFT calculations. Variable-temperature NMR or IR can validate dynamic equilibria .

Q. Why do crystallographic studies of structurally similar thiazolones show variations in dihedral angles?

Crystal packing forces and substituent electronic effects influence dihedral angles. For instance, electron-withdrawing groups (e.g., Cl) on the phenyl ring increase planarity to maximize conjugation, while bulky substituents induce torsional strain. Compare with analogs like 4-(4-fluorophenyl)thiazol-2(3H)-one, where the fluorine’s smaller size reduces steric hindrance, resulting in a smaller dihedral angle (~75°) .

Safety and Handling in Research Settings

Q. What precautions are critical when handling this compound in laboratory settings?

  • Ventilation : Use fume hoods to avoid inhalation of fine powders or vapors during synthesis .
  • Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles prevent dermal/ocular exposure.
  • Waste Disposal : Chlorinated byproducts require segregation as hazardous waste. Neutralize acidic reaction mixtures before disposal .

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